An In-depth Technical Guide to N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide: A Promising IDO1 Inhibitor for Cancer Immunotherapy
An In-depth Technical Guide to N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide: A Promising IDO1 Inhibitor for Cancer Immunotherapy
Executive Summary
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been identified as a promising small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion.[1] The strategic inhibition of IDO1 presents a compelling therapeutic avenue in oncology, aiming to reverse the immunosuppressive tumor microenvironment and enhance the efficacy of the host's anti-tumor immune response. This technical guide provides a comprehensive analysis of the fundamental properties of this oxalamide derivative, offering valuable insights for researchers and drug development professionals. The guide details its chemical characteristics, a plausible synthetic route, its biological mechanism of action, and robust experimental protocols for its evaluation as an IDO1 inhibitor.
Chemical Identity and Physicochemical Properties
A thorough understanding of the chemical and physical characteristics of a compound is foundational to its development as a therapeutic agent.
Identifiers and Molecular Structure
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IUPAC Name: N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
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CAS Number: 433241-66-8[2]
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Synonyms: N-(2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide[3]
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Molecular Formula: C₁₂H₁₃F₃N₂O₃
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Molecular Weight: 290.24 g/mol
The molecular architecture of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is centered around a versatile oxalamide core. This central scaffold is asymmetrically substituted with a 2-hydroxypropyl group and a 3-(trifluoromethyl)phenyl moiety. The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to improve metabolic stability and target engagement. The presence of a hydroxyl group on the propyl substituent introduces a potential hydrogen bonding site, which may be critical for its binding affinity and selectivity.
Physicochemical Data
While comprehensive experimental data for this specific molecule is not extensively published, the following table summarizes available and predicted properties. It is recommended that these properties be experimentally verified.
| Property | Value/Information | Source |
| Purity | >98% | [2] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be sparingly soluble in water. Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. | General chemical principles |
| Storage Conditions | For long-term storage, it is recommended to store the compound at -20°C in a dry, dark environment. | Standard laboratory practice |
Synthesis and Characterization
A robust and scalable synthetic route is paramount for the further investigation of any lead compound. While a specific protocol for this molecule is not detailed in the literature, a plausible synthesis can be designed based on established methods for creating unsymmetrical oxalamides.
Proposed Synthetic Pathway
The synthesis can be efficiently achieved through a two-step process, commencing with readily available starting materials.
Step 1: Formation of an Oxamic Acid Ester Intermediate The synthesis begins with the reaction of 3-(trifluoromethyl)aniline with a suitable oxalyl monoester chloride, such as ethyl chlorooxoacetate, in the presence of a non-nucleophilic base like triethylamine. This reaction selectively forms the N-(3-(trifluoromethyl)phenyl)oxamic acid ethyl ester.
Step 2: Amidation to Yield the Final Product The intermediate ester is then subjected to amidation with 1-amino-2-propanol. This nucleophilic acyl substitution reaction is typically conducted in a polar solvent like ethanol and may require heating to proceed to completion, yielding N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide.
Structural Characterization
To confirm the identity and purity of the synthesized compound, a suite of spectroscopic techniques should be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for elucidating the molecular structure and confirming the presence of all key functional groups.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the exact molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: IR analysis will confirm the presence of characteristic functional groups, such as the amide C=O and N-H stretches, and the O-H stretch of the hydroxyl group.
Biological Activity and Mechanism of Action
The therapeutic potential of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide lies in its ability to modulate the tumor microenvironment through the inhibition of IDO1.
Targeting the IDO1 Pathway
Indoleamine 2,3-dioxygenase 1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of tryptophan to kynurenine. In many cancers, IDO1 is overexpressed, leading to a depletion of tryptophan in the local tumor microenvironment. This tryptophan scarcity impairs the function of effector T cells, which are essential for anti-tumor immunity. Concurrently, the accumulation of kynurenine and its metabolites actively suppresses T cell proliferation and induces T cell apoptosis, fostering an immunosuppressive milieu that facilitates tumor growth and metastasis.[4][5]
By inhibiting IDO1, N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is designed to restore tryptophan levels, thereby reinvigorating T cell-mediated anti-tumor responses. This mechanism highlights its potential as a standalone immunotherapy or in combination with other immunotherapeutic agents like checkpoint inhibitors.
Signaling Pathway and Point of Intervention
Caption: The IDO1 pathway and the inhibitory action of the compound.
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide as an IDO1 inhibitor.
Enzymatic IDO1 Inhibition Assay
This assay quantifies the direct inhibitory effect of the compound on purified IDO1 enzyme activity.
Methodology:
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Reaction Setup: In a 96-well plate, combine recombinant human IDO1 enzyme, assay buffer (containing potassium phosphate, ascorbic acid, methylene blue, and catalase), and a dilution series of the test compound.
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Reaction Initiation: Start the reaction by adding L-tryptophan.
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Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
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Reaction Termination and Hydrolysis: Stop the reaction with trichloroacetic acid (TCA), which also facilitates the hydrolysis of N-formylkynurenine to kynurenine.
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Detection: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well, which reacts with kynurenine to produce a colored product.
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Quantification: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular IDO1 Inhibition Assay
This assay assesses the compound's ability to inhibit IDO1 activity within a cellular context.
Methodology:
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Cell Culture and Induction: Plate a suitable human cancer cell line (e.g., HeLa or SK-OV-3) in 96-well plates. After cell adherence, induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ).
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Compound Treatment: Add a dilution series of the test compound to the cells.
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Incubation: Co-incubate the cells with the compound and IFN-γ for 48-72 hours.
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Supernatant Analysis: Collect the cell culture supernatant and measure the kynurenine concentration using the TCA and Ehrlich's reagent method described in the enzymatic assay.
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Cytotoxicity Assessment: Concurrently, perform a cell viability assay (e.g., MTT or resazurin) to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not compound-induced cell death.
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Data Analysis: Determine the cellular IC₅₀ value for IDO1 inhibition.
ADME and Toxicology Profile (Prospective)
While specific ADME/Tox data for this compound is not available, general characteristics of similar small molecules can be considered to guide future studies.
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Absorption, Distribution, Metabolism, and Excretion (ADME): The physicochemical properties suggest that oral absorption is possible, but this needs to be experimentally determined. The trifluoromethyl group is expected to confer metabolic stability. In vitro ADME assays, including permeability, plasma protein binding, and metabolic stability in liver microsomes, should be conducted.
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Toxicology: In vitro cytotoxicity assays against a panel of cell lines are a necessary first step. Subsequent in vivo toxicology studies in relevant animal models will be required to establish a safety profile.
Conclusion and Future Directions
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide represents a promising lead compound for the development of novel cancer immunotherapies targeting the IDO1 pathway. The well-defined structure and plausible synthetic route, coupled with its targeted mechanism of action, provide a strong foundation for further investigation. Future research should focus on a comprehensive characterization of its physicochemical properties, a thorough evaluation of its ADME and toxicology profiles, and in vivo efficacy studies in relevant cancer models, both as a monotherapy and in combination with other immunotherapeutic agents.
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